Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide
Overview
Description
Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide is an organoboron compound with the molecular formula C7H6BBrF3KO. This compound is part of the potassium trifluoroborate family, known for their stability and reactivity in various chemical reactions .
Mechanism of Action
Target of Action
Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide is a type of organoboron reagent . Organoboron reagents are primarily used in Suzuki–Miyaura-type reactions . The primary targets of these reactions are carbon atoms in organic compounds, where the organoboron reagents facilitate the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound transfers a formally nucleophilic organic group from boron to a metal, such as palladium . This results in the formation of a new carbon-metal bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of carbon-carbon bond-forming reaction that is widely used in organic chemistry . The downstream effects of this reaction include the synthesis of various organic compounds .
Pharmacokinetics
Organoboron compounds are generally known for their stability and resistance to oxidative conditions , which may influence their bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds produced and their interactions with cellular components.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, organoboron compounds are known to be moisture- and air-stable , which means they can maintain their efficacy and stability in a variety of environmental conditions . Specific environmental factors such as temperature, ph, and the presence of other chemicals could potentially influence the compound’s action and stability .
Preparation Methods
The synthesis of potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide typically involves the reaction of boronic acids with potassium bifluoride. The general reaction is as follows:
RB(OH)2+K[HF2]→K[RBF3]+H2O
In this case, 3-bromo-5-methoxyphenylboronic acid reacts with potassium bifluoride to form the desired trifluoroborate salt . This method is advantageous due to the stability and ease of purification of the resulting trifluoroborate salts .
Chemical Reactions Analysis
Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide is a strong nucleophile and participates in various chemical reactions, including:
Nucleophilic Substitution: It reacts with electrophiles without the need for transition-metal catalysts.
Cross-Coupling Reactions: It is widely used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a nucleophilic coupling partner.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Scientific Research Applications
Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide has several applications in scientific research:
Comparison with Similar Compounds
Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide can be compared with other potassium trifluoroborate salts, such as:
Potassium 3-methoxyphenyltrifluoroborate: Similar in structure but lacks the bromine substituent.
Potassium 3-bromo-5-methylphenyltrifluoroborate: Similar but has a methyl group instead of a methoxy group.
These comparisons highlight the unique reactivity and applications of this compound due to its specific substituents.
Properties
IUPAC Name |
potassium;(3-bromo-5-methoxyphenyl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrF3O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTLGBRAIPQAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)Br)OC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189097-39-9 | |
Record name | Borate(1-), (3-bromo-5-methoxyphenyl)trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189097-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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